molecular formula C12H13N3O2 B13256534 Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13256534
M. Wt: 231.25 g/mol
InChI Key: YQYFARSADNFWQU-UHFFFAOYSA-N
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Description

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This specific compound features a benzyl group, an amino group, and a carboxylate group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications . Another approach involves the use of benzyl chloride and 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can enhance lipophilicity and membrane permeability. The carboxylate group can participate in ionic interactions, stabilizing the compound within biological systems .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl 4-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-15-11(10(13)7-14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3

InChI Key

YQYFARSADNFWQU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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